REACTION_SMILES
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[C:30].[CH3:24][C:25](=[O:26])[O-:27].[CH:32]([OH:33])([CH3:34])[CH3:35].[Cl:1][c:2]1[cH:3][c:4]2[c:5](=[O:22])[c:6]([CH3:21])[c:7](-[c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[o:8][c:9]2[c:10]([C:12](=[O:13])[OH:14])[cH:11]1.[H:28][H:29].[Na+:23].[Pd:31]>>[cH:2]1[cH:3][c:4]2[c:5](=[O:22])[c:6]([CH3:21])[c:7](-[c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[o:8][c:9]2[c:10]([C:12](=[O:13])[OH:14])[cH:11]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Cc1c(-c2ccccc2)oc2c(C(=O)O)cc(Cl)cc2c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(-c2ccccc2)oc2c(C(=O)O)cc(Cl)cc2c1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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|
Type
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product
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Smiles
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Cc1c(-c2ccccc2)oc2c(C(=O)O)cccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |